Product packaging for Vinyl iodoacetate(Cat. No.:CAS No. 52590-49-5)

Vinyl iodoacetate

Cat. No.: B1629194
CAS No.: 52590-49-5
M. Wt: 211.99 g/mol
InChI Key: RZBCQRXLQOFZBP-UHFFFAOYSA-N
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Description

Vinyl iodoacetate (CAS 52590-49-5) is an organic compound with the molecular formula C₄H₅IO₂ and a molecular weight of 211.99 g/mol . This reagent is characterized by a density of approximately 1.893 g/cm³ and a flash point of 57.7°C, which requires careful handling and storage to maintain stability and safety . As an ester of iodoacetic acid, its structure incorporates both a vinyl group and an iodoacetate group, making it a valuable alkylating agent in organic synthesis and chemical biology research. It is primarily used in laboratory-scale reactions, including potential applications in polymer science and the synthesis of more complex molecules. Researchers value this compound for its reactivity, which allows for specific functional group modifications. It is critical to note that, like many vinyl esters, it may be susceptible to peroxide formation under certain conditions and should be handled with appropriate safety controls . This product is intended for research use only by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5IO2 B1629194 Vinyl iodoacetate CAS No. 52590-49-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52590-49-5

Molecular Formula

C4H5IO2

Molecular Weight

211.99 g/mol

IUPAC Name

ethenyl 2-iodoacetate

InChI

InChI=1S/C4H5IO2/c1-2-7-4(6)3-5/h2H,1,3H2

InChI Key

RZBCQRXLQOFZBP-UHFFFAOYSA-N

SMILES

C=COC(=O)CI

Canonical SMILES

C=COC(=O)CI

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution with Imidazole

Vinyl iodoacetate undergoes imidazole substitution in the presence of potassium carbonate (K₂CO₃) to form vinyl 2-(1H-imidazol-1-yl)acetate ( 9 ) .

Reaction Component Conditions Yield Product
This compound + imidazoleTHF, K₂CO₃, room temperature64%Vinyl 2-(1H-imidazol-1-yl)acetate ( 9 )

This reaction highlights the electrophilic nature of the iodoacetate group, where the iodide is displaced by the nucleophilic imidazole. The product’s structure is validated via ¹H NMR and FTIR-ATR spectroscopy .

Free-Radical Polymerization Attempts

Reaction Component Conditions Outcome
This compound + initiatorsToluene, radical conditionsLimited polymerization (product 12 )

Despite incomplete polymerization, the resulting product ( 12 ) retains the ionic liquid functional group, as confirmed by ¹⁹F NMR and FTIR-ATR . This suggests potential for membrane applications, though solubility issues necessitate further optimization.

Stability and Decomposition Pathways

This compound’s stability under nucleophilic conditions is attributed to:

  • Steric hindrance : Bulky groups near the electrophilic carbon reduce back-attack in Sₙ2 mechanisms .

  • Resonance stabilization : Iodide’s lone pairs donate into the π* orbital of the alkene, weakening electrophilicity and strengthening the C–I bond .

Table 1: Comparative Reactivity of Vinyl Halides

Halide Bond Dissociation Energy (kcal/mol) Reactivity in Cross-Couplings
Iodide57.6High
Bromide72.1Moderate
Chloride83.7Low

Comparison with Similar Compounds

Reactivity and Stability

  • Radical Polymerization :
    • Vinyl iodoacetate participates in grafting reactions with PVA, enabling the synthesis of ionic liquids .
    • Ethyl iodoacetate acts as a degenerative transfer agent in controlled polymerization, yielding poly(vinyl acetate) with low polydispersity (Đ < 1.5) .
  • Hydrolysis Sensitivity :
    • This compound’s ester linkage is susceptible to hydrolysis under acidic/basic conditions, limiting its biological use. In contrast, iodoacetic acid (the hydrolyzed form) inhibits glycolysis by targeting glyceraldehyde-3-phosphate dehydrogenase .
  • Electron Transfer :
    • Phenyl iodoacetate reacts with butyl vinyl ether to form decomposition products via single-electron transfer, whereas xanthate derivatives avoid this issue .

Preparation Methods

Method 2: Sodium Iodide in Acetone

Glińska et al. optimized the synthesis using sodium iodide (NaI) in acetone, achieving an 85% yield. Key steps include:

  • Reagent Mixing : Vinyl chloroacetate (25 mmol) is added dropwise to a suspension of NaI (25 mmol) in acetone.
  • Reaction Conditions : The mixture is stirred at room temperature for 1 hour, during which NaCl precipitates.
  • Workup : Filtration removes NaCl, followed by solvent evaporation to yield vinyl iodoacetate as a pale-yellow oil.
  • Purification : The crude product is dried under vacuum without further chromatography.

This method’s efficiency arises from acetone’s polar aprotic nature, which solubilizes NaI and accelerates the SN2 displacement. Comparative data between Methods 1 and 2 are summarized in Table 1.

Table 1. Comparison of this compound Synthesis Methods

Parameter Method 1 (KI/Benzene) Method 2 (NaI/Acetone)
Iodide Source KI NaI
Solvent Benzene Acetone
Temperature Ambient Ambient
Reaction Time Unspecified 1 hour
Yield Not reported 85%
Product Form Liquid (storage-stable) Pale-yellow oil

Reaction Mechanisms and Optimization

The synthesis hinges on a bimolecular nucleophilic substitution (SN2) mechanism, where iodide displaces chloride from vinyl chloroacetate. The reaction proceeds via a backside attack, inverting the configuration at the electrophilic carbon. Key factors influencing efficiency include:

  • Solvent Polarity : Acetone’s high polarity stabilizes the transition state, enhancing reaction kinetics compared to benzene.
  • Iodide Solubility : NaI’s superior solubility in acetone ensures homogeneous reaction conditions, whereas KI’s limited solubility in benzene may necessitate prolonged stirring.
  • Leaving Group Ability : Chloride’s moderate leaving group capacity necessitates stoichiometric iodide to drive the reaction to completion.

Characterization and Analytical Data

Spectroscopic Validation

Infrared Spectroscopy (IR) :

  • C=O Stretch : 1738 cm⁻¹ (ester carbonyl).
  • C-I Stretch : 635 cm⁻¹ (characteristic of iodoacetates).

¹H Nuclear Magnetic Resonance (NMR) :

  • δ 3.76 ppm (s, 2H, CH₂I).
  • δ 4.66–4.97 ppm (dd, 2H, vinyl CH₂).
  • δ 7.23 ppm (dd, 1H, vinyl CH).

¹³C NMR :

  • δ 166.5 ppm (C=O).
  • δ 94.1 ppm (C-I).

Purity Assessment

Thin-layer chromatography (TLC) and gas chromatography (GC) confirm the absence of vinyl chloroacetate residuals in Method 2. Method 1 relies on gravimetric analysis post-precipitation.

Applications in Polymer Science and Bioconjugation

Macromonomer Synthesis

This compound serves as a terminally functionalized monomer in polystyrene macromonomers, enabling controlled radical polymerization.

Bioconjugation Chemistry

The iodoacetyl group reacts selectively with cysteine thiols in proteins, forming stable thioether bonds for antibody-drug conjugates.

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